1,8-Naphthyridine-2-carboxylic acid hydrobromide chemical properties
1,8-Naphthyridine-2-carboxylic acid hydrobromide chemical properties
An In-Depth Technical Guide to 1,8-Naphthyridine-2-carboxylic acid Hydrobromide for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,8-naphthyridine-2-carboxylic acid hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in drug discovery, renowned for its versatile biological activities.[1][2] This nitrogen-containing bicyclic system is a core component of numerous therapeutic agents, including well-established antibacterial drugs like nalidixic acid and enoxacin.[3][4] The scaffold's unique electronic properties and its ability to act as a bidentate or binucleating ligand for metal ions make it a valuable building block in both medicinal chemistry and materials science.[4][5]
1,8-Naphthyridine-2-carboxylic acid, and its hydrobromide salt, serve as a crucial intermediate for synthesizing a wide array of functionalized derivatives. The presence of the carboxylic acid group at the 2-position provides a reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design. This guide will focus on the hydrobromide form, detailing its specific properties and utility in a research setting.
Core Chemical and Physical Properties
The hydrobromide salt of 1,8-naphthyridine-2-carboxylic acid is often preferred in laboratory settings for its improved handling characteristics and stability. Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 1421454-22-9 | [6][7][8] |
| Molecular Formula | C₉H₇BrN₂O₂ | [7][9] |
| Molecular Weight | 255.07 g/mol (Calculated) | |
| Appearance | Solid | [10] |
| Boiling Point | 366.8°C at 760 mmHg (for the free acid) | [5][10] |
| Melting Point | >220°C (decomposes) (for the free acid) | [10] |
| Storage | 2-8°C, under dry, sealed conditions | [5] |
Molecular Structure and Identifiers
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IUPAC Name: 1,8-naphthyridine-2-carboxylic acid hydrobromide
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Canonical SMILES: C1=CC2=C(N=C1)N=C(C=C2)C(=O)O.Br[11]
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InChIKey: SNLMOXFUCILIPL-UHFFFAOYSA-N (for the free acid)[11]
The structure consists of a fused pyridine-pyridine ring system, which imparts a degree of rigidity and specific electronic characteristics to the molecule. The carboxylic acid functional group is key to its utility as a synthetic intermediate.
Synthesis and Reactivity
Synthesis of the 1,8-Naphthyridine Core
The synthesis of the 1,8-naphthyridine scaffold is most famously achieved through the Friedländer annulation . This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group (e.g., a ketone or ester).[12] Recent advancements have focused on developing more sustainable and scalable synthetic routes, including using water as a solvent and biocompatible ionic liquids as catalysts, which simplifies product separation and improves yields.[12]
Caption: Generalized workflow for the Friedländer synthesis of the 1,8-naphthyridine scaffold.
Reactivity Profile
The reactivity of 1,8-naphthyridine-2-carboxylic acid is dominated by two key features:
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The Carboxylic Acid Group: This functional group is a versatile handle for derivatization. It readily undergoes standard carboxylic acid reactions, such as esterification, conversion to acid chlorides, and, most importantly, amide bond formation . This allows for the coupling of various amines, including those bearing other functional groups or pharmacophores, to the naphthyridine core.[13][14]
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The Naphthyridine Ring: The two nitrogen atoms in the ring system make it basic and susceptible to protonation, hence the formation of the hydrobromide salt. The ring can also participate in electrophilic and nucleophilic substitution reactions, though conditions need to be carefully controlled. The nitrogen atoms can coordinate with metal ions, making these scaffolds useful in catalysis and the design of metal-organic frameworks.[5]
Applications in Research and Drug Development
The 1,8-naphthyridine scaffold is a cornerstone in the development of new therapeutics due to its wide range of biological activities.[1][2][15] Derivatives have shown promise as antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][15][16]
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Antibacterial Agents: The most notable application is in the development of quinolone-like antibiotics.[3][15] By inhibiting bacterial DNA gyrase and topoisomerase IV, compounds like nalidixic acid disrupt DNA replication.[3][16] 1,8-Naphthyridine-2-carboxylic acid is a key starting material for creating novel analogues to combat multi-drug resistant bacterial strains.[16]
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Anticancer Therapeutics: Certain derivatives have been investigated as anticancer agents. Voreloxin, for instance, is a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.
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Antiviral and Other Activities: The scaffold is present in compounds with anti-HIV activity and has been explored for treating neurodegenerative disorders and immunomodulatory conditions.[1] Its derivatives are also used in the creation of fluorescent probes and sensors due to their favorable photophysical properties.[5]
Exemplary Experimental Protocol: Amide Coupling
The conversion of the carboxylic acid to an amide is a fundamental step in leveraging this compound as a building block. The following is a generalized, self-validating protocol for this transformation.
Step-by-Step Methodology
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Activation of the Carboxylic Acid:
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Dissolve 1,8-naphthyridine-2-carboxylic acid hydrobromide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
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Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBt (1.2 eq).
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Stir the mixture at room temperature for 30-60 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. Causality: This step converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
-
-
Amine Addition:
-
To the activated mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.5 eq) to neutralize the hydrobromide and the HCl generated during the reaction.
-
Allow the reaction to proceed at room temperature, monitoring its completion by TLC or LC-MS (typically 4-12 hours).
-
-
Work-up and Purification:
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Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired amide. Trustworthiness: This aqueous work-up removes the coupling reagents, excess amine, and salts, providing a cleaner crude product for final purification.
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Caption: Workflow for a typical amide coupling reaction using 1,8-naphthyridine-2-carboxylic acid.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 1,8-naphthyridine-2-carboxylic acid hydrobromide.
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Hazard Classification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][9]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C, to prevent degradation.[5]
Conclusion
1,8-Naphthyridine-2-carboxylic acid hydrobromide is a high-value chemical intermediate with a rich history and a promising future in scientific research. Its robust synthesis, versatile reactivity, and the proven therapeutic potential of its derivatives make it an indispensable tool for medicinal chemists and materials scientists. Understanding its core properties and reaction methodologies is fundamental to unlocking its full potential in the design of novel, functional molecules.
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